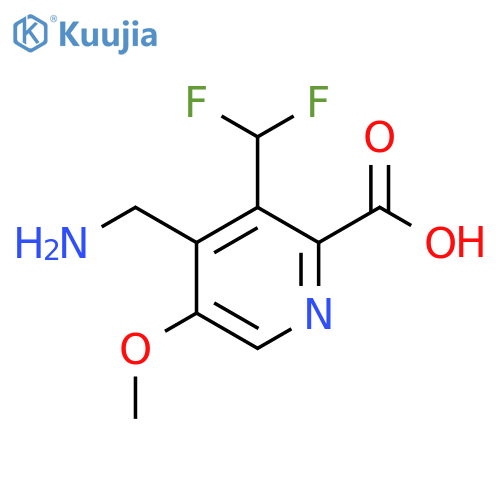

Cas no 1361782-03-7 (4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid)

1361782-03-7 structure

商品名:4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid

CAS番号:1361782-03-7

MF:C9H10F2N2O3

メガワット:232.184109210968

CID:4932011

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid

-

- インチ: 1S/C9H10F2N2O3/c1-16-5-3-13-7(9(14)15)6(8(10)11)4(5)2-12/h3,8H,2,12H2,1H3,(H,14,15)

- InChIKey: HIWCZDLCBVNWIO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=NC=C(C=1CN)OC)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 85.4

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A022001354-1g |

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid |

1361782-03-7 | 97% | 1g |

$1,814.40 | 2022-03-01 | |

| Alichem | A022001354-500mg |

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid |

1361782-03-7 | 97% | 500mg |

$960.40 | 2022-03-01 |

4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid 関連文献

-

Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1361782-03-7 (4-(Aminomethyl)-3-(difluoromethyl)-5-methoxypyridine-2-carboxylic acid) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬